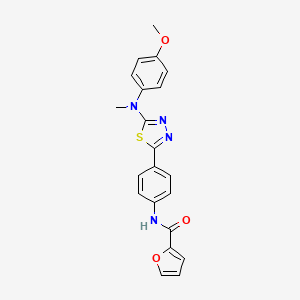

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S/c1-25(16-9-11-17(27-2)12-10-16)21-24-23-20(29-21)14-5-7-15(8-6-14)22-19(26)18-4-3-13-28-18/h3-13H,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDFFLRPWWNXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization. Similarly, thiazole derivatives are known for their ability to undergo both electrophilic and nucleophilic substitution.

Biochemical Pathways

Indole and thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole and thiazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Biological Activity

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its anticancer properties and other potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a thiadiazole ring and a methoxyphenyl group. The presence of the methoxy group enhances its chemical reactivity and potential bioactivity. The compound's molecular formula is , and it features a complex arrangement that contributes to its biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study demonstrated that related thiadiazole compounds showed activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines. The IC50 values for these compounds ranged from 5 to 25 µM, indicating potent anticancer activity .

- Specifically, N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

- Mechanistic Insights :

Table: Comparison of Thiadiazole Derivatives and Their Biological Activities

| Compound Name | Structure Highlights | Anticancer Activity (IC50) | Unique Features |

|---|---|---|---|

| N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Contains a phenyl group at position 5 | Not specified | Lacks methoxy substitution |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Chlorine substituent instead of methoxy | Not specified | Different electronic properties due to chlorine |

| N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Contains a nitro group at position 5 | Not specified | Potentially higher reactivity due to nitro group |

| This compound | Methoxy substitution enhances activity | Significant cytotoxicity observed | Enhanced solubility and bioavailability |

Thiadiazole derivatives demonstrate their anticancer effects through various mechanisms:

- Inhibition of Key Enzymes : They target enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation .

- Induction of Apoptosis : These compounds can trigger apoptosis in cancer cells by influencing signaling pathways associated with cell survival .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to the thiadiazole structure. For instance, derivatives of 1,3,4-thiadiazole have shown significant cytotoxicity against various cancer cell lines. In one study, a compound similar to N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)furan-2-carboxamide exhibited an IC50 value of 1 μM against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound's derivatives have also demonstrated promising antimicrobial activities. Research indicates that 1,3,4-thiadiazole derivatives possess significant antibacterial and antifungal properties. For example, compounds with similar moieties have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance antimicrobial efficacy .

Antioxidant Properties

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for antioxidant properties. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Activity

A study focusing on a series of thiadiazole derivatives reported that one derivative exhibited potent anticancer activity with an IC50 value significantly lower than that of standard chemotherapeutics like Doxorubicin. This derivative's mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation on antimicrobial activity, a series of synthesized thiadiazole compounds were tested against various pathogens. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria and fungi. For example, compounds with halogen substitutions showed improved antibacterial properties compared to their non-substituted counterparts .

Comparative Data Table

| Activity | Compound | IC50 (μM) | Target |

|---|---|---|---|

| Anticancer | This compound | 1 | MCF-7 Breast Cancer Cells |

| Antimicrobial | Thiadiazole Derivative | 25 | Staphylococcus aureus |

| Antifungal | Thiadiazole Derivative | 32 | Candida albicans |

| Antioxidant | Thiadiazole Derivative | - | Free Radical Scavenging |

Chemical Reactions Analysis

Thiadiazole Ring Formation

The thiadiazole core is typically synthesized via cyclization reactions. For example, thiohydrazonates (formed from thiosemicarbazides) undergo cyclization or 1,3-dipolar cycloaddition with hydrazonoyl halides to form thiadiazole derivatives . This mechanism aligns with the synthesis of structurally related compounds such as ethyl 5-(hydrazono)-1,3,4-thiadiazole-2-carboxylate .

Furan-2-carboxamide Coupling

The furan-2-carboxamide group is likely introduced through amide bond formation. Furan-2-carboxylic acid derivatives can react with amines under standard coupling conditions (e.g., EDC/HOBt or DCC/HOBt) to form amides .

Reaction Mechanisms

The compound’s structural motifs enable several chemical transformations:

Oxidation of the Thiadiazole Ring

The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones under strong oxidizing agents like hydrogen peroxide or potassium permanganate. This reaction alters the electronic properties of the ring, potentially influencing biological activity.

Substitution Reactions

-

Electrophilic Substitution : The furan ring is susceptible to electrophilic attack at the α-position (C-2 or C-5) due to its aromatic stability.

-

Nucleophilic Substitution : The thiadiazole ring’s sulfur atom may participate in nucleophilic displacement reactions, depending on substituent effects .

Amide Hydrolysis

The amide group can hydrolyze under acidic or basic conditions to yield carboxylic acids or amines, respectively.

Chemical Reactions Analysis

Table 1 summarizes key reactions and their conditions:

Biological Implications

While the query focuses on chemical reactions, the structural features of this compound (e.g., thiadiazole and furan rings) are known to confer biological activity. For example:

-

Antimicrobial Activity : Furan derivatives often exhibit broad-spectrum antimicrobial effects .

-

Anticancer Potential : Thiadiazole derivatives have shown cytotoxic activity against cancer cell lines (e.g., MCF-7, A549) .

Structural Insights

The combination of a thiadiazole ring and furan moiety enhances reactivity and biological interactions. For instance, in structurally related compounds, the thiadiazole ring’s electronic properties facilitate binding to molecular targets (e.g., enzymes or receptors) .

Mechanistic Studies

In related thiadiazole derivatives, the mechanism of action involves interactions with tubulin (e.g., colchicine-binding site), inhibiting tubulin polymerization and inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 1,3,4-thiadiazole-containing compounds like this target molecule?

- Methodological Answer : A common approach involves cyclization reactions using thiosemicarbazides and acyl chlorides in the presence of POCl₃. For example, refluxing N-phenylthiosemicarbazide with a substituted carboxylic acid derivative in POCl₃ at 90°C for 3 hours yields 1,3,4-thiadiazole intermediates. Subsequent coupling with furan-2-carboxamide derivatives can be achieved via Ullmann or Buchwald-Hartwig amination .

- Key Considerations : Optimize reaction time, stoichiometry, and purification steps (e.g., recrystallization from DMSO/water mixtures) to improve yield and purity .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxyphenyl, methylamino groups) and aromatic proton integration .

- HRMS : Confirm molecular weight and fragmentation patterns .

- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry or regiochemistry .

- Data Contradiction Analysis : Discrepancies in NMR shifts may indicate impurities or tautomeric forms; cross-validate with IR (carbonyl stretches) or HPLC-MS .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize assays aligned with the compound’s structural motifs:

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorometric assays for targets like aldehyde oxidase or kinases, given the thiadiazole’s electron-deficient core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with halogens (F, Cl), alkyl groups, or electron-withdrawing groups (e.g., CF₃) on the phenyl rings to modulate lipophilicity and target binding .

- Bioisosteric replacement : Replace the furan ring with thiophene or pyridine to assess impact on potency and metabolic stability .

- Computational modeling : Use docking studies (AutoDock, Schrödinger) to predict interactions with enzymes like cytochrome P450 or bacterial dihydrofolate reductase .

Q. What strategies resolve low solubility issues during in vivo testing?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide or methoxy moieties .

- Formulation : Use co-solvents (PEG 400, DMSO) or nanocarriers (liposomes) to enhance bioavailability .

- Salt formation : Screen counterions (HCl, sodium) to improve aqueous solubility without altering pharmacodynamics .

Q. How can metabolic stability be predicted or improved for this compound?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify vulnerable sites (e.g., furan oxidation) .

- Isotope labeling : Use ¹⁴C-labeled compounds to trace metabolic pathways .

- Structural modification : Block metabolic hotspots (e.g., methyl groups on thiadiazole) or introduce deuterium at labile C-H bonds .

Q. What computational tools are effective for predicting off-target interactions?

- Methodological Answer :

- Pharmacophore modeling : Generate 3D pharmacophores (e.g., using MOE) to screen for unintended binding to GPCRs or ion channels .

- Machine learning : Apply QSAR models (e.g., Random Forest, SVM) trained on ToxCast data to flag potential cytotoxicity .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess reactivity with biomolecules (e.g., glutathione) .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate force fields : Adjust parameters in docking software (e.g., solvation effects, protonation states) to better reflect physiological conditions .

- Validate assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay artifacts .

- Synchrotron studies : Use X-ray crystallography of ligand-target complexes to identify unmodeled binding interactions .

Q. What statistical approaches are recommended for dose-response studies?

- Methodological Answer :

- Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values with confidence intervals .

- ANOVA with post-hoc tests : Compare multiple analogs’ bioactivity using Tukey’s HSD or Dunnett’s test to control for Type I errors .

- Bootstrap resampling : Assess robustness of IC₅₀ estimates in small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.